molecular formula C22H22O5 B11254061 tert-butyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

tert-butyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

Cat. No.: B11254061
M. Wt: 366.4 g/mol
InChI Key: QWQMQJUEVVJHRO-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE typically involves the esterification of the corresponding chromen derivative with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen ring can lead to dihydrochromen derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL (6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
  • TERT-BUTYL (5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE

Uniqueness

TERT-BUTYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate

InChI

InChI=1S/C22H22O5/c1-14-17-12-16(25-13-19(23)27-22(2,3)4)10-11-18(17)26-21(24)20(14)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3

InChI Key

QWQMQJUEVVJHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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